1-(1,3-DIMETHYL-1H-INDOL-2-YL)-1-BUTANONE

CB1 receptor cannabinoid pharmacology EC50

This 1,3-dimethylindole-2-butanone aminoalkylindole cannabinoid agonist delivers a quantified 4.6-fold CB2 selectivity (CB2/CB1 EC50 ratio=0.22; CB2 EC50=62 nM), clearly differentiated from naphthoylindoles and indazole carboxamides. With low binding affinity (IC50=8,000 nM) and moderate functional potency (CB1 EC50=284 nM), it serves as an ideal low-affinity control for validating HTS assay sensitivity and dynamic range. The 2-butanone moiety at the indole C2 position provides a distinct scaffold for SAR investigations into CB1/CB2 selectivity modulation. Also suitable as a reference standard for LC-MS/MS or GC-MS method development targeting indole-based synthetic cannabinoids in forensic matrices. For research use only; not for human consumption.

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
CAS No. 425373-45-1
Cat. No. B1362131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-DIMETHYL-1H-INDOL-2-YL)-1-BUTANONE
CAS425373-45-1
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=C(C2=CC=CC=C2N1C)C
InChIInChI=1S/C14H17NO/c1-4-7-13(16)14-10(2)11-8-5-6-9-12(11)15(14)3/h5-6,8-9H,4,7H2,1-3H3
InChIKeyYZMGXJDSFNZAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,3-Dimethyl-1H-indol-2-yl)-1-butanone (CAS 425373-45-1): Indole-Based Synthetic Cannabinoid Receptor Agonist for Pharmacological Research


1-(1,3-Dimethyl-1H-indol-2-yl)-1-butanone (CAS 425373-45-1), also known as DIB or α-dibutylone, is a synthetic organic compound classified as an indole-based cannabinoid receptor agonist [1]. It belongs to the aminoalkylindole family of synthetic cannabinoids, characterized by a 1,3-dimethylindole core with a butan-1-one substituent at the 2-position . The compound acts as an agonist at both central (CB1) and peripheral (CB2) cannabinoid receptors, with quantifiable potency and selectivity parameters that distinguish it from structurally related indole and naphthoylindole cannabinoid ligands [1].

1-(1,3-Dimethyl-1H-indol-2-yl)-1-butanone (425373-45-1): Why Structural Analogs Cannot Be Interchanged


Indole-based synthetic cannabinoids exhibit extreme sensitivity to minor structural modifications, with potency varying by orders of magnitude across closely related analogs [1]. The 2-butanone moiety at the indole C2 position, combined with the N1 and C3 methylation pattern of this compound, produces a unique CB1/CB2 selectivity profile that differs markedly from naphthoylindoles (e.g., JWH-018), indazole carboxamides (e.g., AB-PINACA), and tetramethylcyclopropyl indoles (e.g., UR-144) [2]. Even conservative modifications—such as fluorination of the terminal alkyl chain—can increase CB1 potency 2- to 5-fold [2]. Substituting this compound with an in-class analog without verifying receptor pharmacology would introduce uncontrolled variability in experimental outcomes, compromising reproducibility and data interpretation in cannabinoid research programs [1][2].

1-(1,3-Dimethyl-1H-indol-2-yl)-1-butanone (425373-45-1): Quantitative Receptor Pharmacology vs. Key Comparators


CB1 Receptor Potency: Moderate Agonist Activity Distinct from High-Potency Naphthoylindoles and Carboxamides

1-(1,3-Dimethyl-1H-indol-2-yl)-1-butanone activates human CB1 receptors with an EC50 of 284 nM in FLIPR membrane potential assays [1]. This potency is approximately 14- to 16-fold lower than the prototypical naphthoylindole JWH-018 (EC50 = 18-20.2 nM) [2][3] and >200-fold lower than high-potency indazole carboxamides such as AB-PINACA (EC50 = 1.2 nM) [4]. Compared to the tetramethylcyclopropyl indole UR-144 (EC50 = 421 nM) , the compound shows marginally higher CB1 potency (~1.5-fold).

CB1 receptor cannabinoid pharmacology EC50

CB2 Receptor Potency: Intermediate Activity with Quantifiable Differentiation from Fluorinated Analogs

At human CB2 receptors, 1-(1,3-dimethyl-1H-indol-2-yl)-1-butanone exhibits an EC50 of 62 nM [1]. This is approximately 2- to 3-fold less potent than JWH-018 (EC50 = 20-23.5 nM) [2] and comparable to the fluorinated analog XLR-11 (EC50 = 83 nM) . The compound shows greater CB2 potency than the des-fluoro parent UR-144 (EC50 = 72 nM) but remains substantially less potent than third-generation agents such as 5F-PB-22 (EC50 = 3.7 nM) [3].

CB2 receptor cannabinoid pharmacology EC50

CB2/CB1 Selectivity Ratio: Preferential CB2 Activation Contrasts with Non-Selective Comparators

1-(1,3-Dimethyl-1H-indol-2-yl)-1-butanone demonstrates a CB2/CB1 EC50 ratio of 0.22 (62 nM / 284 nM), indicating approximately 4.6-fold functional selectivity for CB2 over CB1 [1]. This contrasts with JWH-018, which exhibits comparable potencies at both receptors (CB2/CB1 ratio ~1.0-1.3) [2], and with UR-144, which shows pronounced CB2 selectivity (CB2/CB1 ratio = 0.17, ~5.8-fold) . The compound occupies an intermediate selectivity position, offering a distinct pharmacological fingerprint for structure-activity relationship (SAR) studies [3].

receptor selectivity CB2/CB1 ratio cannabinoid pharmacology

Binding Affinity at Native Cannabinoid Receptors: Low-Affinity Profile Differentiates from High-Affinity Aminoalkylindoles

In radioligand displacement assays using rat cerebellum membranes, 1-(1,3-dimethyl-1H-indol-2-yl)-1-butanone displaces [3H]aminoalkylindole binding with an IC50 of 8,000 nM (8 μM) [1]. This low binding affinity is consistent with its moderate functional potency and contrasts sharply with high-affinity aminoalkylindoles such as WIN55,212-2 (Ki ~2-10 nM) [2] and third-generation cannabinoids like BB-22 and 5F-PB-22 (Ki = 0.11-0.13 nM) [3].

receptor binding IC50 cannabinoid pharmacology

Structural Differentiation: 2-Butanone Indole Core Confers Distinct Metabolic Liability Compared to Naphthoylindoles

1-(1,3-Dimethyl-1H-indol-2-yl)-1-butanone lacks the naphthoyl moiety present in JWH-018, AM-2201, and related naphthoylindoles, thereby eliminating the potential for oxidative naphthalene metabolism that generates hydroxylated metabolites with retained CB1 activity [1]. In contrast, naphthoylindole metabolites (e.g., JWH-018 4-hydroxyindole, JWH-018 5-hydroxyindole) have been shown to retain intermediate to high CB1 receptor affinity and contribute to prolonged in vivo effects [1]. The simpler butanone substituent is expected to undergo rapid β-oxidation and clearance, though direct comparative metabolite profiling data are not currently available in the peer-reviewed literature.

metabolism structural analog synthetic cannabinoid

1-(1,3-Dimethyl-1H-indol-2-yl)-1-butanone (425373-45-1): Research Applications Based on Verified Pharmacological Differentiation


CB2-Selective Cannabinoid Pharmacology Studies Requiring Moderate Potency

With a CB2/CB1 EC50 ratio of 0.22 (4.6-fold CB2 selectivity) and a CB2 EC50 of 62 nM, this compound is well-suited for in vitro studies examining CB2-mediated signaling pathways where complete CB1 activation is undesirable [1]. It provides a middle-ground selectivity profile between non-selective agonists (e.g., JWH-018) and highly CB2-selective ligands (e.g., UR-144, CB2/CB1 ratio ~0.17) .

Calibration of High-Throughput Screening Assays for Cannabinoid Receptor Ligands

The compound's low binding affinity (IC50 = 8,000 nM) and moderate functional potency (CB1 EC50 = 284 nM) make it an ideal low-affinity control for validating assay sensitivity and dynamic range in high-throughput screening campaigns [2]. It can serve as a benchmark to distinguish true hits from false positives in primary screens for novel cannabinoid ligands [2].

Structure-Activity Relationship (SAR) Studies of Indole-Based Synthetic Cannabinoids

The 1,3-dimethylindole-2-butanone core represents a distinct scaffold within the aminoalkylindole family. Its quantifiable potency and selectivity differences relative to naphthoylindoles, indazole carboxamides, and tetramethylcyclopropyl indoles provide a reference point for SAR investigations aimed at understanding how specific substituents modulate CB1/CB2 potency and selectivity [3].

Reference Standard for Forensic Toxicology and Analytical Method Development

As a known synthetic cannabinoid receptor agonist with established receptor pharmacology parameters (CB1 EC50 = 284 nM, CB2 EC50 = 62 nM), this compound can be utilized as a reference standard for developing and validating LC-MS/MS or GC-MS methods for the detection and quantification of indole-based synthetic cannabinoids in forensic samples [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1,3-DIMETHYL-1H-INDOL-2-YL)-1-BUTANONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.